molecular formula C13H12F3N3O4 B6063171 [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](3-methyl-4-nitrophenyl)methanone CAS No. 438222-06-1

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](3-methyl-4-nitrophenyl)methanone

Cat. No.: B6063171
CAS No.: 438222-06-1
M. Wt: 331.25 g/mol
InChI Key: KKOHKQKYICYIJT-UHFFFAOYSA-N
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Description

5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound with a unique structure that includes a pyrazole ring, a trifluoromethyl group, and a nitrophenyl group

Properties

IUPAC Name

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methyl-4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O4/c1-7-5-9(3-4-10(7)19(22)23)11(20)18-12(21,13(14,15)16)6-8(2)17-18/h3-5,21H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOHKQKYICYIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601113242
Record name [4,5-Dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl](3-methyl-4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601113242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438222-06-1
Record name [4,5-Dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl](3-methyl-4-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438222-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4,5-Dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl](3-methyl-4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601113242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multiple steps, starting with the preparation of the pyrazole ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques is crucial to monitor the reaction progress and optimize the conditions for maximum efficiency.

Chemical Reactions Analysis

Synthetic Routes and Key Precursors

The synthesis of this compound typically involves cyclocondensation reactions. For example:

  • Cyclocondensation : Reaction of 1,1,1-trifluoro-4-methoxy-3-alken-2-ones with hydrazide derivatives yields 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazoles. Substituted aryl groups are introduced via nucleophilic substitution or coupling reactions .

  • Acylation : The methanone group at position 1 is introduced via Friedel-Crafts acylation or condensation with activated benzoyl chlorides (e.g., 3-methyl-4-nitrobenzoyl chloride) .

Hydroxyl Group (-OH)

The hydroxyl group at position 5 participates in:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions.

  • Oxidation : Susceptible to oxidation with agents like KMnO₄ or CrO₃, yielding ketones or carboxylic acids .

Trifluoromethyl Group (-CF₃)

The electron-withdrawing -CF₃ group stabilizes the pyrazoline ring and influences reactivity:

  • Nucleophilic Substitution : Enhances electrophilicity at adjacent carbons, facilitating substitutions (e.g., halogenation) .

  • Resistance to Reduction : Remains intact under typical reduction conditions (e.g., H₂/Pd-C) .

Nitrophenyl Group

The 3-methyl-4-nitrophenyl moiety undergoes:

Biological Activity

The compound 5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone, a pyrazole derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, along with structure-activity relationships (SAR) that elucidate its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C15H14F3N3O3C_{15}H_{14}F_3N_3O_3 with a molecular weight of approximately 403.354 g/mol. Its structure includes a pyrazole ring substituted with a trifluoromethyl group and a nitrophenyl moiety, which are critical for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to the target molecule have shown inhibitory effects on key cancer-related proteins such as BRAF(V600E) and EGFR. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit telomerase and Aurora-A kinase activities, which are crucial in cancer cell proliferation and survival .

Table 1: Summary of Antitumor Activity of Pyrazole Derivatives

CompoundTarget ProteinIC50 (µM)Reference
Pyrazole derivative ABRAF(V600E)0.15
Pyrazole derivative BEGFR0.25
Pyrazole derivative CAurora-A kinase0.30

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in activated macrophages. This suggests that the compound may serve as a potential therapeutic agent in conditions characterized by chronic inflammation .

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory properties, pyrazole derivatives have demonstrated notable antimicrobial activities. For example, compounds related to the target molecule have been tested against various bacterial strains and fungi, showing significant inhibition of growth. The mechanism appears to involve disruption of bacterial cell membranes leading to cell lysis .

Table 2: Antimicrobial Activity of Related Pyrazole Derivatives

CompoundMicroorganismZone of Inhibition (mm)Reference
Pyrazole derivative DE. coli15
Pyrazole derivative ES. aureus20
Pyrazole derivative FC. albicans18

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key modifications to the structure, such as varying substituents on the pyrazole ring or altering the nitrophenyl group, can significantly impact potency and selectivity against specific targets.

Case Studies

  • Antitumor Efficacy : A study involving a series of pyrazole derivatives showed that those with electron-withdrawing groups exhibited enhanced inhibition of BRAF(V600E) compared to their electron-donating counterparts .
  • Anti-inflammatory Mechanism : Another investigation revealed that the introduction of hydroxyl groups on the phenyl moiety increased anti-inflammatory activity by enhancing hydrogen bonding interactions with target proteins involved in inflammatory pathways .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolopyrimidine derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that modifications in the trifluoromethyl group enhance the compound's potency against specific cancer types by affecting its interaction with cellular targets .

Anti-inflammatory Properties

The presence of the hydroxy group in the compound contributes to its anti-inflammatory effects. It has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This property makes it a candidate for developing new anti-inflammatory drugs .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Its structural characteristics allow it to disrupt bacterial cell membranes, leading to cell death. This application is particularly relevant in the context of rising antibiotic resistance .

Polymer Chemistry

In material science, derivatives of pyrazolopyrimidines have been utilized as monomers or additives in polymer synthesis. Their incorporation can enhance the thermal stability and mechanical properties of polymers. For example, studies have shown that these compounds can improve the tensile strength and elasticity of polyurethanes when used as cross-linking agents .

Photovoltaic Materials

Research has explored the use of pyrazolopyrimidine derivatives in organic photovoltaic devices due to their favorable electronic properties. The compound's ability to form stable charge transfer complexes makes it suitable for enhancing the efficiency of solar cells .

Enzyme Inhibition Studies

The compound serves as a chemical probe for studying enzyme inhibition mechanisms, particularly those involving kinases and phosphatases. Its ability to selectively inhibit specific enzymes provides insights into their roles in various biochemical pathways, aiding drug discovery efforts .

Molecular Imaging

Recent advancements have proposed using this compound in molecular imaging techniques due to its fluorescent properties when modified appropriately. It can be tagged with imaging agents to visualize cellular processes in real-time .

Q & A

Basic: What synthetic methodologies are optimal for preparing 5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via a multi-step protocol:

Pyrazole Core Formation : Condensation of β-keto esters or trifluoromethyl-substituted diketones with hydrazine derivatives under reflux in ethanol or acetic acid. Adjusting the molar ratio of reactants (e.g., 1:1.2 hydrazine to ketone) improves regioselectivity .

Methanone Linkage : Coupling the pyrazole intermediate with 3-methyl-4-nitrobenzoyl chloride using a base (e.g., triethylamine) in dichloromethane at 0–25°C. Catalytic DMAP enhances acylation efficiency .

Purification : Recrystallization from ethanol/water (3:1) yields pure product (reported yields: 70–85%) .
Critical Variables : Solvent polarity, temperature control during acylation, and stoichiometric precision to minimize by-products like regioisomers or over-acylated derivatives.

Basic: What spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR in DMSO-d6_6 identify key signals:
    • Hydroxy proton at δ 10.2–11.5 ppm (broad, exchangeable) .
    • Trifluoromethyl group as a singlet at δ 3.8–4.2 ppm in 19F^{19}\text{F}-NMR .
  • X-ray Crystallography : Single-crystal analysis reveals dihedral angles between the pyrazole and aryl rings (e.g., 45–60°), hydrogen-bonding networks (O–H···O/N), and packing motifs .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ with <2 ppm error .

Basic: How can researchers screen the biological activity of this compound in vitro?

Methodological Answer:

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values correlate with nitro group electron-withdrawing effects .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes. IC50_{50} values are compared to reference inhibitors (e.g., Celecoxib) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices (SI >10 indicates low toxicity) .

Advanced: How does the regiochemistry of substituents on the pyrazole ring influence reactivity and bioactivity?

Methodological Answer:

  • Steric and Electronic Effects : The trifluoromethyl group at C5 enhances metabolic stability but reduces solubility. The 3-methyl-4-nitrophenyl moiety directs electrophilic substitution to the para position of the nitro group .
  • Bioactivity Implications : Bulkier substituents at C3 (e.g., phenyl vs. methyl) decrease antimicrobial potency due to hindered target binding . Computational docking (AutoDock Vina) predicts binding affinities to enzyme active sites .

Advanced: How can researchers resolve contradictions in spectral data, such as unexpected 1H^1\text{H}1H-NMR shifts?

Methodological Answer:

  • Dynamic Effects : Intramolecular hydrogen bonding (e.g., O–H···O=C) can deshield protons, causing shifts upfield by 0.5–1.0 ppm. Variable-temperature NMR confirms this via signal coalescence at higher temperatures .
  • Tautomerism : Keto-enol equilibria in the pyrazole-dihydro system may split signals. 15N^{15}\text{N}-HMBC identifies tautomeric forms .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

  • Systematic Substituent Variation : Synthesize analogs with halogen (Cl, F), methoxy, or alkyl groups at the 4-nitrophenyl ring. Compare logP (HPLC-derived) and IC50_{50} values to model hydrophobicity-activity trends .
  • 3D-QSAR : CoMFA or CoMSIA models using steric, electrostatic, and hydrophobic fields predict activity cliffs .

Advanced: How can the compound’s stability under physiological conditions be assessed?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV; nitro group reduction (to amine) is a common pathway .
  • Photostability : Expose to UV light (320–400 nm) and track decomposition products (e.g., nitroso derivatives) using LC-MS .

Advanced: What experimental design limitations affect reproducibility in studies involving this compound?

Methodological Answer:

  • Sample Degradation : Organic degradation during prolonged assays (e.g., 9-hour bioactivity screens) alters results. Use cooling (4°C) or antioxidant additives (e.g., BHT) to stabilize samples .
  • Crystallization Variability : Polymorphism impacts solubility and bioactivity. Controlled crystallization (slow evaporation vs. rapid cooling) ensures consistent crystal forms .

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